molecular formula C18H15F3N2O2 B2744767 N-(1-ethyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide CAS No. 921837-12-9

N-(1-ethyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2744767
CAS No.: 921837-12-9
M. Wt: 348.325
InChI Key: PZVRXNPDYKYTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H15F3N2O2 and its molecular weight is 348.325. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has identified significant anticancer properties in compounds similar to N-(1-ethyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide. For example, certain derivatives have demonstrated remarkable antitumor activity against various cancer cell lines, including Daoy, UW228-2, Huh-7, Hela, and MDA-MB231. These derivatives were more potent than standard drugs and showed IC50 values in low ranges, indicating strong anticancer efficacy (Alafeefy et al., 2015).

Antioxidant Properties

Some novel derivatives of this compound have also shown notable antioxidant activities. These compounds effectively scavenged free radicals and exhibited more potent anticancer and antioxidant activities than others, highlighting their potential as therapeutic agents in conditions like cancer and diabetes (Gudipati et al., 2011).

Antiepileptic Properties

Research into N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides, related to this compound, has shown promising antiepileptic activity. Some compounds significantly increased seizure latency time compared to controls, offering potential as antiepileptic drugs (Asadollahi et al., 2019).

Structural and Computational Analysis

The structural and computational analysis of similar compounds has provided valuable insights. For example, X-ray diffraction, SEM, and theoretical calculations have been used to investigate the crystal structure of related compounds (Bülbül et al., 2015).

Inhibitors in Pharmacological Research

Similar compounds have been studied as inhibitors in pharmacological research. For instance, derivatives have been identified as potent inhibitors of stearoyl-CoA desaturase-1, showing a dose-dependent decrease in plasma desaturation index in animal models (Uto et al., 2009).

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c1-2-23-15-7-6-14(9-12(15)10-16(23)24)22-17(25)11-4-3-5-13(8-11)18(19,20)21/h3-9H,2,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVRXNPDYKYTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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